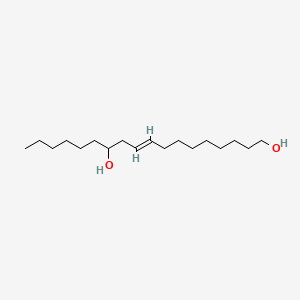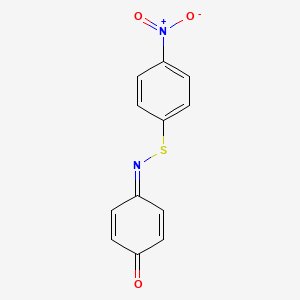
Bis-(3-nitrophenyl)-methylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(3-nitrophenyl)-methylphosphine oxide is a phosphorus-containing compound characterized by the presence of two 3-nitrophenyl groups attached to a central methylphosphine oxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(3-nitrophenyl)-methylphosphine oxide typically involves the nitration of triphenylphosphine oxide. The process begins with the oxidation of triphenylphosphine to triphenylphosphine oxide, followed by nitration using concentrated nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl rings without over-oxidation or degradation of the phosphine oxide moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(3-nitrophenyl)-methylphosphine oxide undergoes various chemical reactions, including:
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: SnCl2 and HCl are commonly used for the reduction of nitro groups to amino groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring elevated temperatures and polar solvents.
Major Products Formed
Reduction: The reduction of this compound yields bis-(3-aminophenyl)-methylphosphine oxide.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis-(3-nitrophenyl)-methylphosphine oxide has several applications in scientific research:
Materials Science: It is used in the synthesis of flame-retardant materials due to its phosphorus content, which contributes to the formation of a protective char layer during combustion.
Polymer Chemistry: The compound is incorporated into polymers to enhance their thermal stability and flame retardancy.
Analytical Chemistry: It serves as a reagent in various analytical techniques for the detection and quantification of specific chemical species.
Wirkmechanismus
The flame-retardant properties of bis-(3-nitrophenyl)-methylphosphine oxide are attributed to its ability to promote char formation and inhibit the release of flammable gases during thermal decomposition. The nitro groups facilitate the formation of a stable char layer, while the phosphorus moiety contributes to the formation of polyphosphoric acid, which further enhances the flame-retardant effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris-(3-nitrophenyl) phosphine: Another phosphorus-containing compound with similar flame-retardant properties.
Bis-(3-aminophenyl)-methylphosphine oxide: The reduced form of bis-(3-nitrophenyl)-methylphosphine oxide, which has different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both nitro and phosphine oxide groups, which impart distinct chemical reactivity and flame-retardant properties. Its ability to undergo various chemical transformations and its effectiveness as a flame retardant make it a valuable compound in materials science and polymer chemistry.
Eigenschaften
CAS-Nummer |
31638-90-1 |
|---|---|
Molekularformel |
C13H11N2O5P |
Molekulargewicht |
306.21 g/mol |
IUPAC-Name |
1-[methyl-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |
InChI |
InChI=1S/C13H11N2O5P/c1-21(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |
InChI-Schlüssel |
WCWJDBLSRZWRFC-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11968726.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968736.png)



![Ethyl (2E)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968759.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968766.png)
![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968781.png)
![1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol](/img/structure/B11968786.png)

![(5Z)-3-ethyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968788.png)
